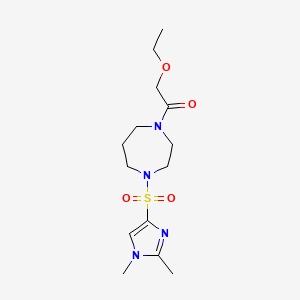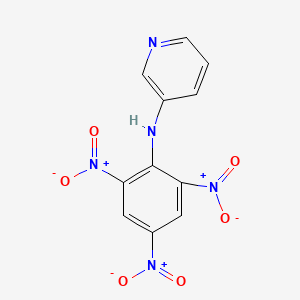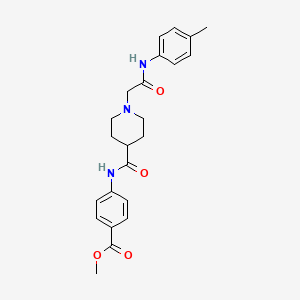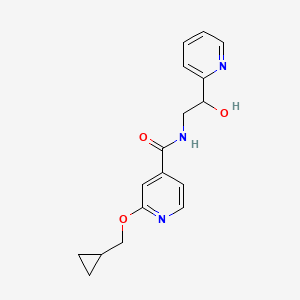![molecular formula C20H23N3O4S2 B2767371 4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 683792-42-9](/img/structure/B2767371.png)
4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide” is a sulfonamide . It has a molecular formula of C20H23N3O4S2 and a molecular weight of 433.54.
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C16H22N4O4S2/c1- 4- 5- 10- 20 (2) 26 (22,23) 13- 8- 6- 12 (7- 9- 13) 15 (21) 17- 16- 19- 18- 14 (24- 16) 11- 25- 3/h6- 9H,4- 5,10- 11H2,1- 3H3, (H,17,19,21) . The SMILES string is CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC . Physical And Chemical Properties Analysis
The compound has a net charge of 0 . Its average mass is 398.503 and its mono-isotopic mass is 398.10825 .Mecanismo De Acción
BMTB exerts its biological effects by blocking the T-type calcium channels, which are involved in the regulation of neuronal excitability and the growth of cancer cells. BMTB binds to the channels and prevents the influx of calcium ions, which leads to a decrease in neuronal excitability or cancer cell growth.
Biochemical and Physiological Effects:
BMTB has been found to have several biochemical and physiological effects. In neuronal cells, BMTB has been shown to decrease the firing rate of action potentials and reduce the release of neurotransmitters. In cancer cells, BMTB has been found to inhibit cell proliferation and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BMTB in laboratory experiments include its high potency and selectivity for T-type calcium channels, its ability to penetrate the blood-brain barrier, and its low toxicity. However, the limitations of using BMTB include its limited solubility in aqueous solutions, which can affect its bioavailability, and its high cost.
Direcciones Futuras
There are several future directions for research on BMTB. One potential direction is the development of more potent and selective T-type calcium channel blockers based on the structure of BMTB. Another direction is the investigation of the potential use of BMTB in the treatment of neurological disorders such as epilepsy and neuropathic pain. Additionally, further studies are needed to explore the potential use of BMTB in cancer therapy and drug discovery.
Métodos De Síntesis
The synthesis of BMTB involves the reaction between 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine and butyl(methyl)sulfamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place under mild conditions, and the yield of the product is high.
Aplicaciones Científicas De Investigación
BMTB has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, BMTB has been found to be a potent and selective blocker of the T-type calcium channels, which are involved in the regulation of neuronal excitability. BMTB has also been studied for its potential use in cancer research due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-4-5-12-23(3)29(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17(13-28-20)18-11-6-14(2)27-18/h6-11,13H,4-5,12H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGQQFACWGKRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3,5-dichloro-4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate](/img/structure/B2767289.png)

![3-Chloro-5-(pyrazin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B2767291.png)



![7-(azepane-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2767298.png)
![N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-[ethyl(prop-2-yn-1-yl)amino]-N-(2-methoxyethyl)acetamide](/img/structure/B2767299.png)

![2-(Naphthalen-1-yl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2767304.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methoxybenzamide](/img/structure/B2767307.png)

